Preladenant-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

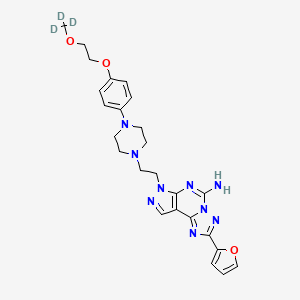

Molecular Formula |

C25H29N9O3 |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

4-(furan-2-yl)-10-[2-[4-[4-[2-(trideuteriomethoxy)ethoxy]phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine |

InChI |

InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29)/i1D3 |

InChI Key |

DTYWJKSSUANMHD-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 |

Canonical SMILES |

COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 |

Origin of Product |

United States |

Foundational & Exploratory

What is Preladenant-d3 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Preladenant-d3, a deuterated analog of the potent and selective adenosine A2A receptor antagonist, Preladenant. This document details its primary application in research as an internal standard for quantitative bioanalysis, the mechanism of action of Preladenant, and relevant experimental methodologies.

Introduction to Preladenant and this compound

Preladenant is an orally bioavailable antagonist of the adenosine A2A receptor (A2AR) that has been investigated for its potential therapeutic effects in conditions such as Parkinson's disease.[1][2] It selectively binds to and inhibits the A2AR, thereby modulating downstream signaling pathways.[1]

This compound is a stable isotope-labeled version of Preladenant, where three hydrogen atoms on the methoxy group have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to the parent compound. This key feature makes this compound an ideal internal standard for use in quantitative mass spectrometry-based bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variability during sample preparation, chromatography, and ionization, thereby ensuring the accuracy and precision of the analytical method.

Primary Use in Research: Internal Standard in Bioanalysis

The principal application of this compound in a research setting is as an internal standard for the accurate quantification of Preladenant in biological matrices like plasma. In pharmacokinetic (PK) and drug metabolism studies, precise measurement of drug concentrations over time is essential. LC-MS/MS is a powerful technique for this purpose, offering high sensitivity and selectivity.

By adding a known amount of this compound to each sample at the beginning of the sample preparation process, any loss of the analyte (Preladenant) during extraction, or variations in instrument response, can be normalized. The analyte's concentration is determined by calculating the ratio of the mass spectrometer's response for the analyte to that of the internal standard.

Mechanism of Action: Adenosine A2A Receptor Antagonism

Preladenant exerts its pharmacological effects by acting as a selective antagonist at the adenosine A2A receptor, a G protein-coupled receptor (GPCR).[1] Under normal physiological conditions, adenosine binds to the A2A receptor, activating a Gs protein-mediated signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[3][4][5] Elevated cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), leading to the modulation of gene expression and cellular function.[3][4]

In pathological conditions, such as in the tumor microenvironment or in neurodegenerative diseases, extracellular adenosine levels can be elevated, leading to sustained A2AR activation and subsequent immunosuppression or neuronal dysfunction.[1] By blocking the binding of adenosine to the A2A receptor, Preladenant inhibits this signaling pathway, thereby preventing the downstream effects of A2AR activation.[1]

Signaling Pathway Diagram

Figure 1. Adenosine A2A Receptor Signaling Pathway and the inhibitory action of Preladenant.

Experimental Protocols

While a specific validated method for Preladenant with this compound has not been published in detail, a general experimental protocol for the quantification of a small molecule drug in plasma using LC-MS/MS with a deuterated internal standard is provided below. This protocol is based on common practices in the field of bioanalysis.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecule drugs from plasma.

-

Thaw Samples : Thaw plasma samples (patient samples, calibration standards, and quality controls) on ice.

-

Aliquoting : Aliquot 100 µL of each plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank matrix samples.

-

Protein Precipitation : Add 300 µL of cold acetonitrile to each tube.

-

Vortexing : Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Injection : Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following are hypothetical yet typical parameters for an LC-MS/MS method for a molecule like Preladenant.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 60 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Hypothetical MRM Transitions

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Preladenant | 504.3 | Hypothetical Fragment 1 | Optimized Value |

| 504.3 | Hypothetical Fragment 2 | Optimized Value | |

| This compound | 507.3 | Hypothetical Fragment 1 | Optimized Value |

| 507.3 | Hypothetical Fragment 2 | Optimized Value |

Note: The exact product ions and collision energies would need to be determined empirically through infusion and optimization experiments.

Experimental Workflow Diagram

Figure 2. General workflow for the bioanalysis of Preladenant using this compound as an internal standard.

Quantitative Data

The following table summarizes pharmacokinetic parameters of Preladenant from a study in healthy subjects. While this specific study does not detail the use of this compound, the bioanalytical methods employed would have necessitated a robust internal standard, likely a deuterated form of the analyte.

Table 4: Pharmacokinetic Parameters of Preladenant in Healthy Subjects (Single Ascending Dose)

| Dose (mg) | Cmax (ng/mL) | AUC (0-inf) (ng*h/mL) | Tmax (h) |

| 5 | 103 | 367 | 1.0 |

| 10 | 205 | 788 | 1.0 |

| 25 | 490 | 2050 | 1.0 |

| 50 | 915 | 4360 | 1.0 |

| 100 | 1510 | 7970 | 1.0 |

| 200 | 2040 | 11800 | 1.5 |

Data adapted from a clinical trial on the safety, tolerability, and pharmacokinetics of Preladenant.[2]

Conclusion

This compound is an indispensable tool for researchers working on the bioanalysis and pharmacokinetic characterization of Preladenant. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data, which is fundamental for drug development and clinical research. Understanding the mechanism of action of Preladenant as an adenosine A2A receptor antagonist provides the context for its therapeutic potential and the importance of accurate quantification in biological systems. The methodologies outlined in this guide provide a framework for the development of robust bioanalytical assays for Preladenant and other similar molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety, tolerability and pharmacokinetics after single and multiple doses of preladenant (SCH420814) administered in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

The Role of Preladenant-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Preladenant-d3 as an internal standard in bioanalytical assays. The focus is on the core principles that make deuterated standards, such as this compound, the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific, publicly available experimental data for this compound is limited, this guide presents a representative bioanalytical method based on established practices for similar analytes.

The Foundational Principle: Why Use a Deuterated Internal Standard?

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to calibrators, quality control samples, and unknown study samples.[1][2] Its purpose is to correct for variability throughout the analytical process, including sample preparation, injection volume, and mass spectrometry ionization.[1]

Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the ideal choice for LC-MS/MS assays.[3][4] this compound is the deuterated analog of Preladenant. The key principle behind its use lies in its near-identical physicochemical properties to the non-labeled analyte, Preladenant.

Key Advantages of this compound as an Internal Standard:

-

Co-elution: this compound and Preladenant will behave almost identically during chromatographic separation, meaning they will elute at the same time. This is crucial for compensating for matrix effects.

-

Similar Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the deuterated internal standard.

-

Correction for Matrix Effects: Biological matrices such as plasma or urine can contain endogenous components that suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[5] Since the SIL-IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[3]

-

Mass Differentiation: Despite their chemical similarity, this compound has a higher mass than Preladenant due to the replacement of three hydrogen atoms with deuterium atoms. This mass difference allows the mass spectrometer to detect and quantify both compounds independently.

Mechanism of Action of Preladenant

Preladenant is a potent and selective antagonist of the adenosine A2A receptor.[3][6][7] These receptors are highly expressed on the surface of T-lymphocytes and in the basal ganglia region of the brain, which is involved in motor control.[6][8]

In certain pathological conditions, such as cancer and Parkinson's disease, there is an overproduction of adenosine. When adenosine binds to A2A receptors on immune cells, it triggers a signaling cascade that suppresses the immune response.[6] In the brain, activation of A2A receptors modulates the output of the basal ganglia.

Preladenant works by blocking the binding of adenosine to the A2A receptor.[6] This action inhibits the downstream signaling pathways, thereby restoring T-lymphocyte activity against tumor cells or modulating neuronal pathways to improve motor control in conditions like Parkinson's disease.[3][6]

Representative Bioanalytical Method for Preladenant Quantification

The following is a representative experimental protocol for the quantification of Preladenant in human plasma using this compound as an internal standard. This protocol is based on common practices for small molecule quantification by LC-MS/MS.

Experimental Protocol

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex mix to ensure complete dissolution.

-

-

Liquid Chromatography:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes, followed by a 1-minute hold at 90% B, and then re-equilibration at 10% B for 1 minute.

-

-

Tandem Mass Spectrometry:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Preladenant: Q1: 504.6 m/z → Q3: 312.2 m/z

-

This compound: Q1: 507.6 m/z → Q3: 315.2 m/z

-

-

Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

-

Data Presentation: Representative Validation Parameters

A robust bioanalytical method must be validated to ensure its accuracy, precision, and reliability. The following tables summarize the kind of quantitative data that would be generated during such a validation.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Preladenant | 0.5 - 500 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| LLOQ | 0.5 | < 10% | ± 15% | < 12% | ± 15% |

| Low | 1.5 | < 8% | ± 10% | < 10% | ± 12% |

| Medium | 50 | < 6% | ± 8% | < 8% | ± 10% |

| High | 400 | < 5% | ± 7% | < 7% | ± 9% |

LLOQ: Lower Limit of Quantification

Table 3: Recovery and Matrix Effect

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low | 85.2 | 86.1 | 0.95 | 0.99 |

| High | 87.5 | 88.0 | 0.92 | 0.98 |

The Logic of Correction

The fundamental advantage of using this compound is its ability to track and correct for variations that are difficult to control. The final concentration of the analyte is determined by the ratio of the analyte's response to the internal standard's response, not by the absolute response of the analyte alone. This ratiometric approach ensures that variations affecting both compounds are nullified.

Conclusion

This compound serves as an ideal internal standard for the quantitative bioanalysis of Preladenant. Its mechanism of action is rooted in its chemical and physical similarity to the analyte, which allows it to effectively compensate for procedural variations and matrix effects inherent in LC-MS/MS analysis. By employing a validated method with this compound, researchers and drug development professionals can ensure the generation of highly accurate and precise pharmacokinetic and toxicokinetic data, which is fundamental to the successful development of new therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. labs.iqvia.com [labs.iqvia.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. simbecorion.com [simbecorion.com]

- 8. rjptonline.org [rjptonline.org]

Synthesis and Characterization of Deuterated Preladenant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Preladenant, a potent and selective antagonist of the adenosine A₂A receptor. Deuterated compounds, such as deuterated Preladenant, are of significant interest in drug development as they can offer improved metabolic profiles and pharmacokinetic properties compared to their non-deuterated counterparts. This document outlines a feasible synthetic pathway, detailed experimental protocols, and the expected analytical characterization of the target molecule.

Introduction to Preladenant and the Rationale for Deuteration

Preladenant, 2-(2-furanyl)-7-[2-[4-[4-(2-methoxyethoxy)phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidin-5-amine, is a well-characterized adenosine A₂A receptor antagonist that has been investigated for the treatment of Parkinson's disease. The adenosine A₂A receptor is a G-protein coupled receptor predominantly expressed in the basal ganglia, a key brain region involved in motor control. Antagonism of this receptor has been shown to potentiate dopaminergic neurotransmission, offering a non-dopaminergic approach to managing Parkinson's symptoms.

Deuterium, a stable isotope of hydrogen, possesses a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of a C-H bond. By selectively replacing hydrogen atoms with deuterium at metabolically vulnerable positions within a drug molecule, it is possible to alter its rate of metabolism, potentially leading to a longer half-life, reduced dosing frequency, and an improved safety profile.

This guide focuses on the synthesis of Preladenant-d3, where the three hydrogen atoms of the terminal methoxy group are replaced with deuterium. This position is a potential site of O-demethylation by cytochrome P450 enzymes.

Synthetic Pathway

The synthesis of deuterated Preladenant can be achieved by modifying existing synthetic routes for Preladenant. The key step involves the introduction of a deuterated methoxyethyl group. A plausible synthetic approach is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 1-(4-(2-Hydroxyethoxy)phenyl)piperazine

To a solution of 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dimethylformamide (DMF), potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 2-Bromoethanol (1.1 eq) is then added, and the reaction mixture is heated to 80°C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and water is added. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-(4-(2-hydroxyethoxy)phenyl)piperazine.

Synthesis of 1-(4-(2-(Methylsulfonyloxy)ethoxy)phenyl)piperazine

1-(4-(2-Hydroxyethoxy)phenyl)piperazine (1.0 eq) is dissolved in dichloromethane (DCM), and triethylamine (1.5 eq) is added. The solution is cooled to 0°C, and methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 4 hours. The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the mesylated intermediate, which is used in the next step without further purification.

Synthesis of the Deuterated Preladenant Precursor

To a suspension of sodium hydride (60% in mineral oil, 1.5 eq) in anhydrous DMF, 2-(furan-2-yl)-7-(2-hydroxyethyl)-7H-pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidin-5-amine (1.0 eq) is added portion-wise at 0°C. The mixture is stirred at room temperature for 1 hour. A solution of 1-(4-(2-(methylsulfonyloxy)ethoxy)phenyl)piperazine (1.2 eq) in DMF is then added, and the reaction mixture is heated at 90°C for 18 hours. After cooling, the reaction is quenched with ice-water, and the precipitated solid is filtered, washed with water, and dried to yield the precursor.

Synthesis of this compound

The precursor from the previous step (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF), and sodium hydride (60% in mineral oil, 1.2 eq) is added at 0°C. The mixture is stirred for 30 minutes, and then deuterated methyl iodide (CD₃I, 1.5 eq) is added. The reaction is stirred at room temperature for 6 hours. The reaction is quenched by the addition of methanol, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Characterization of Deuterated Preladenant

The structure and purity of the synthesized this compound would be confirmed by various analytical techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

| Parameter | Expected Value for this compound |

| Molecular Formula | C₂₃H₂₄D₃N₉O₃ |

| Molecular Weight | 506.56 g/mol |

| Isotopic Purity | >98% |

| Chemical Purity (HPLC) | >98% |

| ¹H NMR (400 MHz, DMSO-d₆) | See Table 2 for expected chemical shifts. The peak corresponding to the O-CH₃ group at ~3.2 ppm in the non-deuterated Preladenant will be absent. |

| ¹³C NMR (100 MHz, DMSO-d₆) | Consistent with the structure of Preladenant, with the carbon of the CD₃ group showing a characteristic multiplet due to C-D coupling. |

| Mass Spectrometry (ESI+) | m/z: 507.3 [M+H]⁺ |

Table 1: Expected Analytical Data for this compound.

| Proton Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic-H | 8.0 - 6.5 |

| Furanyl-H | 7.8, 6.6, 6.5 |

| Pyrazolo-H | 8.2 |

| -CH₂-N (piperazine) | 4.5 |

| -CH₂-O- | 4.0 |

| -CH₂-N (ethyl bridge) | 3.0 |

| Piperazine-H | 3.1, 2.7 |

Table 2: Expected ¹H NMR Chemical Shifts for this compound (DMSO-d₆). Note: The methoxy proton signal will be absent.

Analytical Workflow

Caption: Analytical workflow for deuterated Preladenant.

Signaling Pathway of Preladenant

Preladenant acts as an antagonist at the adenosine A₂A receptor, which is coupled to the G-protein Gs. In the striatum, activation of the A₂A receptor by adenosine stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the function of dopamine D₂ receptors. By blocking the A₂A receptor, Preladenant prevents this inhibitory effect, thereby enhancing dopaminergic signaling.

References

Preladenant-d3 chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of Preladenant-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated analog of Preladenant, a potent and highly selective antagonist of the adenosine A2A receptor.[1] As a stable isotope-labeled compound, this compound serves as an invaluable tool in pharmaceutical research and development, particularly in pharmacokinetic studies, therapeutic drug monitoring, and as an internal standard for quantitative bioanalysis.[1] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, including detailed experimental protocols and an examination of its mechanism of action.

Chemical Properties of this compound

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₆D₃N₉O₃ | [1] |

| Molecular Weight | 506.57 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 1346599-84-5 | [1] |

Table 2: Structural Information of this compound and Parent Compound

| Identifier | Value | Compound |

| IUPAC Name | 2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidin-5-amine | This compound |

| SMILES | NC1=NC(N(CCN2CCN(C3=CC=C(OCCOC([2H])([2H])[2H])C=C3)CC2)N=C4)=C4C5=NC(C6=CC=CO6)=NN15 | This compound |

| InChI | InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29) | Preladenant |

| InChIKey | DTYWJKSSUANMHD-UHFFFAOYSA-N | Preladenant |

Table 3: Solubility Data

| Solvent | Solubility | Source(s) |

| DMSO | ≥7.3 mg/mL | [6] |

| Water | Insoluble | [4] |

| Ethanol | Insoluble | [4] |

Stability Profile

Understanding the stability of this compound is critical for its proper handling, storage, and use in experimental settings. This section details its known degradation pathways, based on studies of the parent compound, and provides recommendations for storage and handling.

Degradation Pathways

Forced degradation studies on the parent compound, Preladenant (SCH 420814), have identified several degradation products under various stress conditions, including hydrolysis, oxidation, heat, and photolysis. A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Fourier Transform (FT) MS successfully characterized a total of ten degradation products. This information is crucial for developing stability-indicating analytical methods and for understanding the potential impurities that may arise during manufacturing and storage.

Recommended Storage Conditions and Shelf Life

To ensure the integrity of this compound, proper storage is essential. The following recommendations are based on available data for the parent compound and general best practices for complex organic molecules.

-

Solid Form: Store at -20°C for long-term storage.[6]

-

In Solution (DMSO):

It is recommended to prepare solutions fresh for use. If storage of solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles.

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of this compound using a stability-indicating HPLC method.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish its degradation pathways, in accordance with ICH guidelines.[3][4]

References

- 1. This compound (1346599-84-5) for sale [vulcanchem.com]

- 2. memmert.com [memmert.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ikev.org [ikev.org]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

Commercially Available Preladenant-d3: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the commercially available Preladenant-d3 analytical standard. This compound is a deuterated analog of Preladenant, a potent and selective antagonist of the adenosine A2A receptor. This stable isotope-labeled compound serves as an invaluable internal standard for the accurate quantification of Preladenant in complex biological matrices during preclinical and clinical research.

Introduction to Preladenant and the Role of this compound

Preladenant is a non-methylxanthine adenosine A2A receptor antagonist that has been investigated for its therapeutic potential in conditions such as Parkinson's disease.[1] The adenosine A2A receptor, a G protein-coupled receptor, is implicated in various physiological processes, and its modulation is a key area of research in neurodegenerative and other disorders.[2]

Accurate and precise quantification of investigational drugs like Preladenant in biological samples is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling provides a mass shift that allows for clear differentiation between the analyte and the internal standard, minimizing matrix effects and improving the accuracy and reliability of the analytical method.[2] this compound is strategically labeled with three deuterium atoms on the methoxy group, a modification that does not alter its chemical properties but provides a distinct mass for mass spectrometric detection.[2]

Physicochemical Properties and Specifications

The commercially available this compound analytical standard is a well-characterized compound with defined chemical and physical properties.

| Property | Value |

| Chemical Name | 2-(furan-2-yl)-7-(2-(4-(4-(2-methoxy-d3-ethoxy)phenyl)piperazin-1-yl)ethyl)-7H-pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidin-5-amine |

| Molecular Formula | C₂₅H₂₅D₃N₈O₃ |

| Molecular Weight | 505.58 g/mol |

| CAS Number | 1346599-84-5 |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in DMSO and Methanol |

A representative Certificate of Analysis (CoA) for a commercially available this compound analytical standard would typically include the following specifications, ensuring its suitability for use in regulated bioanalysis.

| Test | Specification | Representative Value |

| Purity (by HPLC) | ≥ 98.0% | 99.5% |

| Isotopic Purity | ≥ 95% | 99.8% (d3) |

| Isotopic Distribution | Report Results | d0 ≤ 0.1%, d1 ≤ 0.1%, d2 ≤ 0.1% |

| Identity (¹H NMR) | Conforms to Structure | Conforms |

| Identity (MS) | Conforms to Structure | Conforms |

| Residual Solvents | Meets USP <467> Requirements | Complies |

| Storage Conditions | -20°C, protect from light | Recommended |

Mechanism of Action: Adenosine A2A Receptor Antagonism

Preladenant functions as a competitive antagonist of the human adenosine A2A receptor.[1][2] In the central nervous system, particularly in the basal ganglia, adenosine A2A receptors are highly expressed and play a crucial role in modulating dopaminergic neurotransmission. Activation of these receptors by endogenous adenosine typically has an inhibitory effect on dopamine D2 receptor function. By blocking the adenosine A2A receptor, Preladenant can potentiate dopamine D2 receptor-mediated signaling, which is a key therapeutic strategy in Parkinson's disease.

Experimental Protocol: Quantification of Preladenant in Human Plasma using LC-MS/MS

This section outlines a representative experimental protocol for the quantitative analysis of Preladenant in human plasma, utilizing this compound as an internal standard. This method is adapted from a validated assay for a similar adenosine A2A receptor antagonist.

Materials and Reagents

-

Preladenant analytical standard

-

This compound analytical standard (Internal Standard, IS)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Preparation of Stock and Working Solutions

-

Preladenant Stock Solution (1 mg/mL): Accurately weigh and dissolve Preladenant in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Preladenant stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (containing 100 ng/mL this compound) to each tube.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | UPLC System (e.g., Waters Acquity) |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Preladenant: m/z 503.3 → [product ion]; this compound: m/z 506.3 → [product ion] |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Analysis

-

Integrate the peak areas for Preladenant and this compound.

-

Calculate the peak area ratio (Preladenant / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Preladenant in the QC and unknown samples from the calibration curve.

Conclusion

The commercially available this compound analytical standard is an essential tool for researchers and scientists in the field of drug development. Its use as an internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data for pharmacokinetic and other essential studies. This guide provides a foundational understanding of its properties, mechanism of action, and a representative experimental protocol to facilitate its effective implementation in the laboratory.

References

- 1. Safety, tolerability and pharmacokinetics after single and multiple doses of preladenant (SCH420814) administered in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS/MS method for the quantitative analysis of the adenosine A2a receptor antagonist NIR178 and its monohydroxy metabolite in human plasma: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

The Pivotal Role of Adenosine A2A Receptor Antagonists in Neurological Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of adenosine A2A receptor antagonists in the field of neurological research. It provides a comprehensive overview of their mechanism of action, therapeutic potential in a range of neurological disorders, and detailed methodologies for key experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the preclinical and clinical evaluation of this promising class of therapeutic agents.

Introduction: The Adenosine A2A Receptor as a Therapeutic Target

The adenosine A2A receptor, a G protein-coupled receptor (GPCR), has emerged as a significant target for therapeutic intervention in a variety of neurological disorders.[1][2] These receptors are highly expressed in the basal ganglia, a region of the brain integral to motor control, and are also found in other areas like the hippocampus and cerebral cortex.[3] Endogenous adenosine modulates neuronal activity, and its interaction with the A2A receptor is implicated in the pathophysiology of several neurological conditions, including Parkinson's disease, Alzheimer's disease, Huntington's disease, and epilepsy.[1][4]

A2A receptor antagonists are compounds that block the action of adenosine at these receptors. This blockade can lead to a range of beneficial effects, including neuroprotection, reduction of neuroinflammation, and modulation of neurotransmitter release.[1][2] The non-dopaminergic mechanism of action of A2A antagonists makes them a particularly attractive therapeutic strategy, offering the potential to treat symptoms and possibly modify disease progression with a reduced risk of the side effects associated with traditional dopaminergic therapies.[5]

Mechanism of Action: The A2A Receptor Signaling Pathway

The adenosine A2A receptor is primarily coupled to the Gs alpha subunit of the G protein complex. Activation of the A2A receptor by adenosine initiates a signaling cascade that leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This signaling pathway plays a crucial role in modulating neuronal excitability and neurotransmitter release. A2A receptor antagonists exert their effects by competitively binding to the receptor and preventing adenosine from initiating this cascade.

Therapeutic Potential in Neurological Disorders

Parkinson's Disease

The most well-established therapeutic application for A2A receptor antagonists is in the treatment of Parkinson's disease (PD).[6] In PD, the loss of dopaminergic neurons in the substantia nigra leads to an imbalance in the basal ganglia circuitry. A2A receptors are highly expressed on the striatopallidal neurons of the "indirect pathway," and their activation by adenosine exacerbates this imbalance. By blocking these receptors, A2A antagonists can help to restore the normal functioning of the basal ganglia, leading to improvements in motor symptoms.[6]

Istradefylline (Nourianz®) is an approved A2A receptor antagonist for the adjunctive treatment of "off" episodes in patients with Parkinson's disease.[3] Clinical trials have demonstrated its efficacy in reducing "off" time without worsening troublesome dyskinesia.[6]

Alzheimer's Disease

Emerging research suggests that A2A receptor antagonists may also have therapeutic potential in Alzheimer's disease (AD).[7] Upregulation of A2A receptors has been observed in the brains of AD patients, and their activation is linked to synaptic dysfunction and neuroinflammation, key pathological features of the disease.[7] Preclinical studies have shown that A2A antagonists can improve cognitive function, reduce amyloid-beta and tau pathology, and mitigate neuroinflammation in animal models of AD.[7] Caffeine, a non-selective adenosine receptor antagonist, has been associated with a reduced risk of developing AD.[7]

Other Neurological Disorders

The neuroprotective and anti-inflammatory properties of A2A receptor antagonists make them potential therapeutic agents for a range of other neurological conditions, including:

-

Huntington's Disease: Preclinical studies have shown mixed results, with some suggesting potential benefits in early stages.

-

Epilepsy: A2A antagonists are being investigated for their potential to reduce seizure frequency and severity.

-

Multiple Sclerosis: The anti-inflammatory effects of these compounds may be beneficial in modulating the autoimmune response in MS.[1]

Quantitative Data on Key A2A Receptor Antagonists

The following tables summarize the available quantitative data for prominent A2A receptor antagonists that have been extensively studied in neurological research.

Table 1: In Vitro Binding Affinities (Ki) of A2A Receptor Antagonists

| Compound | Human A2A Receptor Ki (nM) | Selectivity vs. A1 Receptor | Reference(s) |

| Istradefylline | 2.2 - 12.4 | ~70-fold | [1][8] |

| Preladenant | 1.1 | >1000-fold | [9] |

| Tozadenant | 4.9 - 11.5 | ~120-fold | [4] |

Table 2: Clinical Efficacy of Istradefylline in Parkinson's Disease (Pooled Analysis of 8 RCTs)

| Treatment Group | Mean Change from Baseline in "OFF" Time (hours/day) | LS Mean Difference from Placebo (95% CI) | Reference(s) |

| Istradefylline 20 mg/day | - | -0.38 (-0.61, -0.15) | |

| Istradefylline 40 mg/day | - | -0.45 (-0.68, -0.22) |

Table 3: Status of Key A2A Receptor Antagonists in Neurological Disorders

| Compound | Development Status | Indication | Reason for Discontinuation (if applicable) | Reference(s) |

| Istradefylline | Approved (USA, Japan) | Parkinson's Disease ("off" episodes) | N/A | [3] |

| Preladenant | Discontinued (Phase III) | Parkinson's Disease | Lack of efficacy | [9] |

| Tozadenant | Discontinued (Phase III) | Parkinson's Disease | Safety concerns (agranulocytosis) |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of A2A receptor antagonists. The following sections provide overviews of commonly used protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the A2A receptor.

Objective: To measure the dissociation constant (Ki) of a test compound for the A2A receptor.

Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [³H]ZM241385 or [³H]CGS21680) for binding to membranes prepared from cells expressing the A2A receptor.

Materials:

-

Cell membranes expressing the human A2A receptor (e.g., from HEK293 or CHO cells)

-

Radiolabeled ligand (e.g., [³H]ZM241385)

-

Test compound (antagonist)

-

Non-specific binding inhibitor (e.g., a high concentration of a known A2A antagonist)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a non-specific inhibitor is included to determine non-specific binding.

-

Filtration: After incubation to reach equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional activity of an A2A receptor antagonist.

Objective: To determine the ability of a test compound to inhibit A2A receptor-mediated cAMP production.

Principle: A2A receptor activation leads to an increase in intracellular cAMP. This assay measures the ability of an antagonist to block the increase in cAMP induced by an A2A receptor agonist (e.g., CGS21680).

Materials:

-

Cells expressing the human A2A receptor (e.g., HEK293 or CHO cells)

-

A2A receptor agonist (e.g., CGS21680)

-

Test compound (antagonist)

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium and reagents

Procedure:

-

Cell Plating: Seed the A2A receptor-expressing cells in a multi-well plate.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test compound.

-

Agonist Stimulation: Add a fixed concentration of the A2A receptor agonist to stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of the test compound. The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production) is determined by non-linear regression analysis.

In Vivo Animal Models

Animal models are essential for evaluating the in vivo efficacy of A2A receptor antagonists.

Objective: To assess the ability of an A2A antagonist to reverse motor deficits in a rat model of Parkinson's disease.

Principle: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle or striatum of rats leads to the progressive degeneration of dopaminergic neurons on one side of the brain, mimicking the pathology of Parkinson's disease. This results in characteristic motor asymmetries, such as rotational behavior when challenged with dopaminergic drugs.[2]

Procedure:

-

Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame.[2]

-

6-OHDA Injection: Inject 6-OHDA into the desired brain region (e.g., medial forebrain bundle).[2]

-

Behavioral Testing: After a recovery period, assess motor function. A common test is to measure the rotational behavior induced by a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine).[2]

-

Drug Administration: Administer the A2A antagonist and observe its effect on the motor deficits. A reduction in the number of rotations is indicative of therapeutic efficacy.

Objective: To evaluate the cataleptic effects of an A2A antagonist.

Principle: The dopamine D2 receptor antagonist haloperidol induces a state of catalepsy in rodents, characterized by an inability to correct an externally imposed posture. This model is used to screen for compounds with potential anti-parkinsonian activity.

Procedure:

-

Drug Administration: Administer the test compound (A2A antagonist) to the animals.

-

Haloperidol Injection: After a set pre-treatment time, administer haloperidol to induce catalepsy.

-

Catalepsy Assessment: At various time points after haloperidol injection, assess the degree of catalepsy. A common method is the bar test, where the animal's forepaws are placed on a horizontal bar, and the time it takes for the animal to remove its paws is measured. A longer latency indicates a greater degree of catalepsy.

-

Data Analysis: Compare the catalepsy scores between the vehicle-treated and A2A antagonist-treated groups. A reduction in the duration of catalepsy suggests potential therapeutic benefit.

Experimental Workflow for A2A Antagonist Drug Discovery

The discovery and development of novel A2A receptor antagonists typically follows a structured workflow, from initial screening to preclinical and clinical evaluation.

Conclusion

Adenosine A2A receptor antagonists represent a highly promising class of drugs for the treatment of a range of neurological disorders. Their unique, non-dopaminergic mechanism of action offers the potential for improved therapeutic outcomes with a favorable side-effect profile. The approval of istradefylline for Parkinson's disease has validated the A2A receptor as a viable therapeutic target and has paved the way for further research and development in this area. Continued investigation into the role of A2A receptors in various neurological conditions, coupled with the application of robust experimental methodologies, will be crucial in unlocking the full therapeutic potential of this exciting class of compounds. This technical guide provides a foundational resource for researchers dedicated to advancing this important field of neurological science.

References

- 1. scienceofparkinsons.com [scienceofparkinsons.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Adenosine 2A receptor occupancy by tozadenant and preladenant in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Parkinson's Tozadenant Trial Discontinued | Parkinson's Disease [michaeljfox.org]

- 8. Update on Tozadenant Trial for Parkinson’s | Parkinson's Foundation [parkinson.org]

- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

The Deuterium Switch: An In-depth Technical Guide to Deuterated Compounds in Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the pursuit of enhanced therapeutic profiles is a constant endeavor. A subtle yet powerful strategy that has gained significant traction is the selective replacement of hydrogen atoms with their stable, heavy isotope, deuterium, in drug molecules. This process, known as deuteration, can profoundly alter a drug's pharmacokinetic properties, leading to improved efficacy, safety, and tolerability.[1][2][3][4] This technical guide provides a comprehensive overview of the core principles of deuterated compounds in pharmacology, from the fundamental science of the deuterium kinetic isotope effect to practical considerations in drug design, synthesis, and clinical evaluation.

Deuterium (²H or D) is a naturally occurring, non-radioactive isotope of hydrogen, containing a proton and a neutron in its nucleus, effectively doubling its mass compared to protium (¹H).[5] This seemingly minor alteration in mass underpins the significant pharmacological advantages observed with deuterated compounds. The first deuterated drug, deutetrabenazine, received FDA approval in 2017, marking a milestone in the field and paving the way for further innovation.[1][4][6][7][8] More recently, the approval of deucravacitinib, a de novo deuterated drug, has highlighted the expanding role of this technology beyond the modification of existing medicines.[1][9]

This guide will delve into the scientific rationale for utilizing deuterium in drug design, present key quantitative data from clinical and preclinical studies in clearly structured tables, provide detailed experimental protocols for the evaluation of these compounds, and visualize critical concepts and pathways to facilitate a deeper understanding.

The Deuterium Kinetic Isotope Effect (DKIE)

The primary mechanism by which deuteration imparts its pharmacological advantages is the deuterium kinetic isotope effect (DKIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[5] Consequently, a greater activation energy is required to break a C-D bond compared to a C-H bond.

Many drugs are metabolized by cytochrome P450 (CYP450) enzymes, a process that often involves the cleavage of a C-H bond as the rate-limiting step. By strategically replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly reduced. This slowing of metabolic clearance can lead to several beneficial outcomes:

-

Increased drug exposure: A slower rate of metabolism can lead to a higher area under the curve (AUC) and maximum concentration (Cmax) of the parent drug.

-

Prolonged half-life (t½): The drug remains in the body for a longer period, potentially allowing for less frequent dosing and improved patient compliance.

-

Reduced formation of toxic or inactive metabolites: By slowing the metabolism at a specific site, the formation of undesirable metabolites can be minimized, potentially leading to an improved safety profile.

-

Metabolic switching: In some cases, blocking metabolism at one site can redirect it to other, potentially more favorable, pathways.[5]

It is crucial to note that the magnitude of the DKIE is highly dependent on the specific drug, the site of deuteration, and the enzyme involved in its metabolism. Therefore, careful experimental evaluation is essential for each deuterated compound.

Design and Synthesis of Deuterated Compounds

The development of deuterated drugs generally follows two main strategies:

-

The "Deuterium Switch" Approach: This involves taking an existing, approved drug and replacing one or more of its hydrogen atoms with deuterium. This is the most common approach and was used for the development of deutetrabenazine from tetrabenazine. The advantage of this strategy is that the pharmacodynamic properties of the drug are typically well-understood, and the development process may be streamlined.[4]

-

De Novo Design: This approach involves the incorporation of deuterium into a new chemical entity during the drug discovery process. This allows for the optimization of pharmacokinetic properties from the outset and was the strategy employed for deucravacitinib.

The synthesis of deuterated compounds requires specialized starting materials and reagents. Deuterated building blocks, such as deuterated methyl iodide (CD₃I) or deuterated methanol (CD₃OD), are often employed in the final steps of a synthetic route to introduce the deuterium atoms at the desired positions. The specific synthetic strategy will vary depending on the target molecule.

Case Studies: Approved Deuterated Drugs

Deutetrabenazine: A Deuterium Switch Success

Deutetrabenazine (Austedo®) is a deuterated analog of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease. In tetrabenazine, the two methoxy groups are sites of rapid metabolism. By replacing the six hydrogen atoms on these groups with deuterium, the metabolic stability is significantly increased.[10] This leads to a longer half-life of the active metabolites and less fluctuation in plasma concentrations, allowing for a lower daily dose and less frequent administration compared to tetrabenazine.[2][4]

Table 1: Comparison of Clinical Efficacy and Safety of Deutetrabenazine and Tetrabenazine in Huntington's Disease

| Parameter | Deutetrabenazine | Tetrabenazine | Notes |

| Efficacy | |||

| Change in Total Maximal Chorea Score | -4.4 points | -5.0 points | No significant difference observed in an indirect comparison of clinical trials.[1] |

| Change in Total Motor Score | -7.1 points (rollover cohort) | Not directly compared | Significant improvement from baseline observed in long-term extension studies.[11] |

| Safety & Tolerability | |||

| Depression and Somnolence | Significantly favored deutetrabenazine | - | Based on rating scales in an indirect comparison.[1] |

| Moderate to Severe Adverse Events | Significantly lower risk | Higher risk | Indirect treatment comparison showed a favorable tolerability profile for deutetrabenazine.[12][13] |

| Agitation, Akathisia, Depression, Drowsiness/Somnolence, Insomnia, Parkinsonism | Significantly lower risk | Higher risk | Indirect treatment comparison showed a favorable tolerability profile for deutetrabenazine.[12][13] |

Deucravacitinib: De Novo Deuteration for Enhanced Selectivity

Deucravacitinib (Sotyktu™) is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), approved for the treatment of moderate-to-severe plaque psoriasis.[14][15][16] TYK2 is an intracellular signaling kinase that mediates cytokine pathways involved in the pathogenesis of psoriasis. Deucravacitinib was designed with deuterium incorporated into its N-methyl amide moiety to slow down its metabolism.[14] This strategic deuteration reduces the formation of a less selective N-demethylated metabolite, thereby helping to maintain the high selectivity of the drug for TYK2 over other Janus kinases (JAKs).[14]

Table 2: Pharmacokinetic Parameters of Deucravacitinib in Healthy Chinese Subjects

| Dose | Cmax (ng/mL) | AUCtau (ng*h/mL) | tmax (h) | Accumulation Ratio (AUC) |

| 6 mg (single dose) | 75.3 | 639 | 2.0 | - |

| 12 mg (single dose) | 155 | 1310 | 2.0 | - |

| 6 mg (multiple doses) | 99.3 | 852 | 2.0 | 1.33 |

| 12 mg (multiple doses) | 204 | 1790 | 1.5 | 1.37 |

Data from a Phase I study in healthy Chinese subjects. Cmax and AUC increased approximately twofold with a twofold increase in dose. Modest accumulation was observed after multiple doses.[15]

Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a deuterated compound is metabolized by liver enzymes in vitro, providing an estimate of its intrinsic clearance.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (deuterated and non-deuterated counterparts) in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mM.

-

Thaw cryopreserved human liver microsomes (or hepatocytes) on ice.

-

Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).

-

Prepare a positive control compound with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance).

-

-

Incubation:

-

In a 96-well plate, add phosphate buffer (pH 7.4), the liver microsome suspension (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the plate at 37°C with shaking.

-

-

Time Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in individual wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

-

-

Sample Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantify the remaining parent compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).[18]

-

Cytochrome P450 Inhibition Assay

Objective: To determine the potential of a deuterated compound to inhibit the activity of major CYP450 enzymes, which is crucial for assessing the risk of drug-drug interactions.

Methodology:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound (deuterated and non-deuterated counterparts) at various concentrations.

-

Use human liver microsomes as the enzyme source.

-

Prepare solutions of specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).

-

Prepare a positive control inhibitor for each CYP isoform (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4).

-

Prepare an NADPH regenerating system.

-

-

Incubation:

-

In a 96-well plate, add phosphate buffer (pH 7.4), human liver microsomes, the test compound at various concentrations (or a positive control inhibitor), and the specific CYP450 probe substrate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant for analysis.

-

-

Sample Analysis:

-

Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition versus the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.[19][20]

-

Visualizations

Caption: Mechanism of the Deuterium Kinetic Isotope Effect (DKIE).

Caption: General Workflow for Deuterated Drug Development.

Caption: Deucravacitinib Inhibition of the TYK2 Signaling Pathway.

References

- 1. Tetrabenazine Versus Deutetrabenazine for Huntington's Disease: Twins or Distant Cousins? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 3. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioscientia.de [bioscientia.de]

- 6. salamandra.net [salamandra.net]

- 7. researchgate.net [researchgate.net]

- 8. nuvisan.com [nuvisan.com]

- 9. [PDF] First de novo deuterated drug poised for approval | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. neurologylive.com [neurologylive.com]

- 12. Indirect tolerability comparison of Deutetrabenazine and Tetrabenazine for Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of deuterium incorporation on deucravacitinib metabolism - American Chemical Society [acs.digitellinc.com]

- 15. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CN [thermofisher.cn]

- 19. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 20. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Preladenant-d3: A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

This technical guide provides an in-depth overview of Preladenant-d3, a deuterated derivative of Preladenant. It is intended for researchers, scientists, and drug development professionals interested in the properties and applications of this compound. This document covers its chemical properties, mechanism of action, relevant experimental protocols, and potential research applications.

Chemical Properties and Data

This compound is a stable isotope-labeled version of Preladenant, a potent and selective antagonist of the adenosine A2A receptor. The strategic deuterium labeling provides a distinct mass spectral signature, making it a valuable tool in various analytical applications without altering its biological activity.[1]

| Property | Value | Reference |

| CAS Number | 1346599-84-5 | [1][2] |

| Molecular Formula | C₂₅H₂₆D₃N₉O₃ | [1][2] |

| Molecular Weight | 506.57 g/mol | [1][2] |

| IUPAC Name | 2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7Hpyrazolo[4,3-e] triazolo[1,5-c]pyrimidin-5-amine | [1] |

| Storage | 2-8°C Refrigerator | [2] |

The parent compound, Preladenant, has the following properties:

| Property | Value | Reference |

| CAS Number | 377727-87-2 | [3][4][5] |

| Molecular Formula | C₂₅H₂₉N₉O₃ | [3][4][5] |

| Molecular Weight | 503.567 g·mol⁻¹ | [3][4] |

| Ki (human A2A receptor) | 1.1 nM | [5][6] |

| Selectivity | >1000-fold over other adenosine receptors | [3] |

Mechanism of Action: Adenosine A2A Receptor Antagonism

Preladenant functions as a selective antagonist of the adenosine A2A receptor, a G protein-coupled receptor (GPCR).[3][6] The activation of the A2A receptor by its endogenous ligand, adenosine, stimulates the Gs alpha subunit of the associated G protein. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] By blocking this interaction, Preladenant and its deuterated form, this compound, inhibit the downstream signaling cascade, preventing the accumulation of cAMP.[7] This mechanism is of significant interest in various research areas, including neurodegenerative disorders like Parkinson's disease, inflammation, and cancer immunotherapy.[6][7][8]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the adenosine A2A receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the adenosine A2A receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.[9]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-Preladenant or another A2A receptor-specific radioligand), and varying concentrations of unlabeled this compound.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[9]

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competitor.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[9]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Analyze the competition binding data using non-linear regression to determine the IC₅₀ value of this compound.

-

Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation.[10]

-

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the A2A receptor-mediated increase in intracellular cAMP.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing the adenosine A2A receptor in a suitable medium.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with an A2A receptor agonist (e.g., CGS21680) to induce cAMP production.[7] A control group should not be stimulated to measure basal cAMP levels.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a commercially available assay kit, such as those based on:

-

Competitive Immunoassay (e.g., ELISA, HTRF): These assays involve competition between cellular cAMP and a labeled cAMP for binding to a specific antibody.[11]

-

Luciferase-based Biosensors (e.g., GloSensor™): These systems utilize a genetically encoded luciferase that emits light upon binding to cAMP, providing real-time measurement in live cells.[12]

-

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

-

Application in Pharmacokinetic Studies

The primary application of this compound is in pharmacokinetic (PK) studies, where it serves as an internal standard for the quantification of Preladenant in biological samples using liquid chromatography-mass spectrometry (LC-MS).

The deuterium labeling gives this compound a higher mass than the unlabeled Preladenant, allowing for their differentiation by the mass spectrometer. However, their chromatographic behavior remains nearly identical. This co-elution and differential mass detection enable accurate quantification of the parent drug.[13][14][15]

The use of stable isotope-labeled compounds like this compound can also be employed to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[13][14][15] Furthermore, deuterium substitution can sometimes alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile.[16][17]

Conclusion

This compound is an essential tool for researchers studying the adenosine A2A receptor and for those involved in the development of Preladenant or similar molecules. Its well-defined chemical properties and its utility in key experimental assays make it a valuable compound for a range of scientific investigations. This guide provides a foundational understanding to facilitate its effective use in a research setting.

References

- 1. This compound (1346599-84-5) for sale [vulcanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Preladenant - Wikipedia [en.wikipedia.org]

- 4. Preladenant | C25H29N9O3 | CID 10117987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. hwb.gov.in [hwb.gov.in]

- 16. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Preladenant in Human Plasma Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Preladenant in human plasma. The method utilizes Preladenant-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure, offering high throughput and excellent recovery. The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method has been validated according to the general principles outlined in the US FDA and EMA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies.

Introduction

Preladenant is a potent and selective antagonist of the adenosine A2A receptor.[1][2][3] Its therapeutic potential has been investigated in various neurological disorders, including Parkinson's disease.[4] To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method for the quantification of Preladenant in biological matrices is essential.[5] LC-MS/MS has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[6][7] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting potential matrix effects and variations during sample processing and analysis.[8] This application note provides a comprehensive protocol for the quantification of Preladenant in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents

-

Preladenant reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase (50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) |

Mass Spectrometer Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500 °C |

| Capillary Voltage | 3500 V |

| Gas Flow | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions: